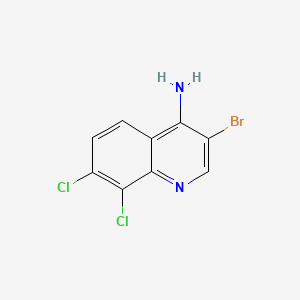

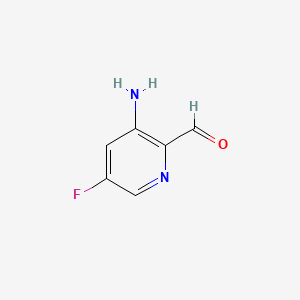

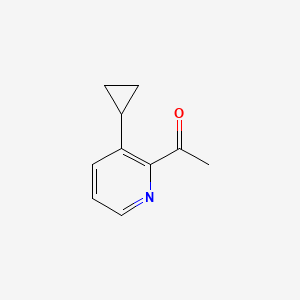

3-Amino-5-fluoropicolinaldehyde

Overview

Description

3-Amino-5-fluoropicolinaldehyde, also known as 3-APA and 5-fluoropicolinaldehyde, is a fluorinated aldehyde that is used in various scientific research applications. It is a colorless, volatile, flammable liquid that is soluble in water and other organic solvents. 3-APA has been widely used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and other materials. In addition, 3-APA has also been used in the synthesis of various biomolecules, including proteins and peptides.

Scientific Research Applications

Synthesis of Novel Compounds

Research has demonstrated the synthesis of novel fluoropicolinate herbicides through cascade cyclization of fluoroalkyl alkynylimines, showcasing the potential of 3-amino-5-fluoropicolinaldehyde derivatives in agricultural applications. This method allows the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, which were previously inaccessible, highlighting its utility in creating herbicides with novel properties (Johnson et al., 2015).

Fluorogenic Reagents for Chromatographic Analysis

Derivatives of 3-amino-5-fluoropicolinaldehyde have been synthesized and characterized for use as precolumn fluorogenic reagents for the ultrahigh sensitivity determination of primary amines by micro-column liquid chromatography with laser-induced fluorescence detection. This application demonstrates the compound's role in enhancing the sensitivity of chromatographic measurements, allowing for the low femtogram range detection of amino acids, which is crucial in biochemical analysis (Beale et al., 1989).

Study of Peptidases

3-Amino-5-fluoropicolinaldehyde derivatives have been used to tag cellular proteinases in a novel method, where the liberated aromatic amine is trapped as a fluorescent insoluble Schiff-base product with 5-nitrosalicylaldehyde. This method facilitates the measurement of enzyme activity in single cells or cell suspensions by either static or flow microfluorometry, utilizing fluorogenic substrates. This application is particularly valuable in clinical chemistry for differentiating mixed populations of leukocytes, demonstrating the compound's utility in biomedical research (Dolbeare & Smith, 1977).

properties

IUPAC Name |

3-amino-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWXWPHVFGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-fluoropicolinaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)